![molecular formula C20H20N2O3S2 B2887338 2-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one CAS No. 1428373-71-0](/img/structure/B2887338.png)
2-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one
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Description
2-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is commonly referred to as a chromen-4-one derivative and has been studied for its various biochemical and physiological effects.
Scientific Research Applications
Medicinal Chemistry
Thiophene derivatives, including the compound , play a crucial role in medicinal chemistry. Researchers have explored their therapeutic potential due to their diverse biological activities. Some notable applications include:
- Anti-inflammatory Activity : Thiophene derivatives exhibit anti-inflammatory properties, making them relevant for managing inflammatory conditions .
- Antifungal and Antimicrobial Properties : These compounds have demonstrated efficacy against fungal and microbial infections .
- Antioxidant Effects : Thiophenes possess antioxidant activity, which can be beneficial for overall health .
- Anti-Cancer Potential : Researchers have investigated thiophenes as potential anti-cancer agents .
- Estrogen Receptor Modulation : Some thiophene derivatives interact with estrogen receptors, which could have implications for hormone-related disorders .
Material Science
Beyond medicine, thiophenes find applications in material science:
- Light-Emitting Diodes (LEDs) : Thiophene-based compounds contribute to the fabrication of LEDs due to their electronic properties .
Corrosion Inhibition
Thiophenes are used as inhibitors of metal corrosion, protecting materials from degradation .
Drug Discovery
Thiophene serves as an essential building block for designing combinatorial libraries and discovering lead molecules. Researchers continue to explore novel thiophene moieties with broader therapeutic activities .
PKB Inhibition
While not directly related to the compound mentioned, thiophene derivatives have been optimized for ATP-competitive inhibition of protein kinase B (PKB) with selectivity over other kinases .
Novel Heterocyclic Compounds
Researchers have synthesized novel heterocyclic compounds based on thiophene scaffolds, aiming to evaluate their biological activity .
properties
IUPAC Name |
2-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-13-11-26-20(21-13)27-12-14-6-8-22(9-7-14)19(24)18-10-16(23)15-4-2-3-5-17(15)25-18/h2-5,10-11,14H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOBDMXNIBYUTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one |
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